molecular formula C19H19N3O3S B5176697 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No.: B5176697
M. Wt: 369.4 g/mol
InChI Key: KHJRGIWJELBUEE-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with butanoyl chloride to form the intermediate, which is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of microwave-assisted synthesis and solvent-free reactions are gaining popularity. These methods not only reduce the reaction time but also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group, in particular, plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-6-17(23)22-19-21-14-10-9-12(11-16(14)26-19)20-18(24)13-7-4-5-8-15(13)25-2/h4-5,7-11H,3,6H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRGIWJELBUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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